(S)-TCO-PEG3-Amine: A Technical Guide to its Application in Bioorthogonal Research
(S)-TCO-PEG3-Amine: A Technical Guide to its Application in Bioorthogonal Research
(S)-TCO-PEG3-Amine is a key reagent in the field of bioorthogonal chemistry, enabling researchers to perform highly specific and efficient molecular labeling and conjugation in complex biological systems. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.
Core Concepts: Bioorthogonal Chemistry and the Role of (S)-TCO-PEG3-Amine
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is one of the fastest and most widely used bioorthogonal reactions to date.[2][3] (S)-TCO-PEG3-Amine is a heterobifunctional linker that leverages this powerful chemistry.
The molecule consists of three key components:
-
(S)-trans-Cyclooctene (TCO): A strained alkene that readily reacts with a tetrazine partner in a highly specific and rapid bioorthogonal "click" reaction.[4][5]
-
Triethylene Glycol (PEG3): A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the molecule in aqueous environments and reduces steric hindrance during conjugation.[6][7]
-
Amine (-NH2): A primary amine group that allows for the covalent attachment of the TCO moiety to a molecule of interest, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester.[6][8]
This trifunctional design makes (S)-TCO-PEG3-Amine a versatile tool for a wide range of research applications, including bioconjugation, drug development, and diagnostics.[6]
Key Applications and Quantitative Data
The primary utility of (S)-TCO-PEG3-Amine lies in its ability to introduce a TCO group onto a biomolecule, which can then be specifically targeted with a tetrazine-modified probe. This has led to its widespread adoption in several key research areas.
Bioconjugation and Live Cell Imaging
(S)-TCO-PEG3-Amine is extensively used for the precise labeling of biomolecules such as proteins, antibodies, and nucleic acids for subsequent visualization and tracking in live cells.[6] The exceptional kinetics of the TCO-tetrazine ligation allow for rapid labeling even at low concentrations.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Aqueous media | [9] |
| Optimal pH for TCO-tetrazine reaction | 6 - 9 | PBS buffer | [9] |
| Reaction Time for Protein Conjugation | 30 - 60 minutes | Room temperature | [9] |
| Required Reactivity for in vivo Ligation | >50,000 M⁻¹s⁻¹ | in vivo | [10] |
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, (S)-TCO-PEG3-Amine can be used to attach a TCO handle to an antibody. A tetrazine-modified cytotoxic drug can then be "clicked" onto the antibody, enabling targeted delivery of the therapeutic payload to cancer cells. This bioorthogonal approach allows for the construction of homogenous ADCs with a defined drug-to-antibody ratio (DAR).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][11] (S)-TCO-PEG3-Amine serves as a versatile PEG-based linker in the synthesis of PROTACs, connecting the target protein-binding ligand to the E3 ligase-binding ligand.[2][9][11] The PEG linker can influence the solubility and degradation efficiency of the resulting PROTAC.[12]
Experimental Protocols
The following are generalized protocols for the use of (S)-TCO-PEG3-Amine in key applications. Researchers should optimize these protocols for their specific molecules and experimental systems.
General Protocol for Protein Labeling with (S)-TCO-PEG3-Amine
This protocol describes the initial step of introducing the TCO moiety onto a protein with accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
(S)-TCO-PEG3-Amine
-
Amine-reactive crosslinker (e.g., NHS ester-functionalized linker)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 5-20 mg/mL.[13]
-
Crosslinker Activation: Prepare a stock solution of the amine-reactive crosslinker in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: While gently stirring, add a 10-20 fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the desired storage buffer.
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated TCO group, if the crosslinker has a chromophore.
TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the bioorthogonal reaction between a TCO-labeled protein and a tetrazine-labeled protein.
Materials:
-
TCO-labeled Protein 1
-
Tetrazine-labeled Protein 2
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.
-
Ligation Reaction: Mix the two protein solutions at a desired molar ratio (a slight excess of one component, e.g., 1.1-1.5 equivalents, can be used to drive the reaction to completion).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, purify the resulting conjugate from any unreacted starting materials using size-exclusion chromatography.
Visualizing Workflows and Pathways
Experimental Workflow for Protein Bioconjugation
Caption: Workflow for protein modification and bioorthogonal ligation.
PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
(S)-TCO-PEG3-Amine is a powerful and versatile tool in the arsenal of researchers working at the interface of chemistry and biology. Its ability to facilitate rapid and specific bioorthogonal conjugations has driven advancements in live-cell imaging, targeted drug delivery, and induced protein degradation. The quantitative data and protocols provided in this guide serve as a starting point for the successful implementation of this reagent in a variety of research endeavors. As the field of bioorthogonal chemistry continues to expand, the applications of well-designed reagents like (S)-TCO-PEG3-Amine are poised to grow, further enabling the study and manipulation of biological systems with unprecedented precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine-based cycloadditions: application to pretargeted live cell imaging. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Amino-PEG4-tris-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
